4-methoxy-2-[3-(4-piperidinyl)-1H-pyrazol-5-yl]phenyl methyl ether
Overview
Description
4-methoxy-2-[3-(4-piperidinyl)-1H-pyrazol-5-yl]phenyl methyl ether is a complex organic compound featuring a piperidine ring, a pyrazole ring, and a methoxy group.
Mechanism of Action
Target of Action
It is known that piperidine derivatives play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .
Mode of Action
Piperidine-containing compounds are important synthetic medicinal blocks for drug construction . The interaction of this compound with its targets and the resulting changes would depend on the specific biological context and the nature of the target.
Biochemical Pathways
Piperidine derivatives are known to be involved in a wide range of biological activities . The downstream effects would depend on the specific targets and the biological context.
Result of Action
Piperidine derivatives are known to have a wide range of pharmacological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-2-[3-(4-piperidinyl)-1H-pyrazol-5-yl]phenyl methyl ether typically involves multi-step organic reactions. The methoxy group is usually introduced through methylation reactions using reagents like methyl iodide under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the formation of the desired product while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
4-methoxy-2-[3-(4-piperidinyl)-1H-pyrazol-5-yl]phenyl methyl ether can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the aromatic ring or the piperidine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Methylating agents: Methyl iodide, dimethyl sulfate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
4-methoxy-2-[3-(4-piperidinyl)-1H-pyrazol-5-yl]phenyl methyl ether has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical intermediates and active pharmaceutical ingredients.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine and pyrazole derivatives, such as:
- 4-methoxy-2-[3-(4-morpholinyl)-1H-pyrazol-5-yl]phenyl methyl ether
- 4-methoxy-2-[3-(4-pyrrolidinyl)-1H-pyrazol-5-yl]phenyl methyl ether
- 4-methoxy-2-[3-(4-azepanyl)-1H-pyrazol-5-yl]phenyl methyl ether .
Uniqueness
What sets 4-methoxy-2-[3-(4-piperidinyl)-1H-pyrazol-5-yl]phenyl methyl ether apart is its specific combination of functional groups, which may confer unique biological activities and chemical reactivity . This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
4-[3-(2,5-dimethoxyphenyl)-1H-pyrazol-5-yl]piperidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-20-12-3-4-16(21-2)13(9-12)15-10-14(18-19-15)11-5-7-17-8-6-11/h3-4,9-11,17H,5-8H2,1-2H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMSZHSCWCWOSTB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=NNC(=C2)C3CCNCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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